molecular formula C₃₈H₅₂N₆O₇ B1162142 (3S,8R,9R,12S)-Atazanavir

(3S,8R,9R,12S)-Atazanavir

Cat. No.: B1162142
M. Wt: 704.86
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,8R,9R,12S)-Atazanavir is an azapeptide inhibitor of the HIV-1 protease that is approved for the clinical treatment of HIV-1 infection . As a research tool, it provides a potent and selective mechanism for studying viral replication and protease function. Its primary research value lies in its mechanism of action: it competitively binds to the active site of the HIV-1 protease enzyme, thereby inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in infected cells . This inhibition prevents the cleavage of precursor proteins, leading to the production of immature, non-infectious viral particles . Atazanavir is distinguished from other protease inhibitors by its once-daily dosing potential in clinical settings and its favorable effect on lipid profiles, making it a compound of interest for comparative metabolic studies . It exhibits activity against a broad spectrum of HIV-1 Group M subtypes and its resistance profile is characterized by a signature I50L mutation, which, notably, can confer hypersusceptibility to other protease inhibitors, offering a unique angle for resistance mechanism research . Researchers utilize this compound in virology, antiretroviral drug development, and investigations into drug resistance. It is critical to note that this product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₈H₅₂N₆O₇

Molecular Weight

704.86

Synonyms

(3S,8R,9R,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic Acid 1,14-Dimethyl Ester

Origin of Product

United States

Foundational & Exploratory

Binding Affinity and Thermodynamic Profile of Atazanavir to HIV-1 Protease: A Mechanistic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity, thermodynamic profile, and structural determinants of Atazanavir interactions with HIV-1 protease.

Note on Stereochemistry: The specific isomer requested, (3S,8R,9R,12S)-Atazanavir , is a diastereomer of the pharmacologically active drug (3S,8S,9S,12S)-Atazanavir (Reyataz).[1] This guide analyzes the binding metrics of the active form as the primary reference standard while explicitly defining the structural mechanisms that render the (3S,8R,9R,12S) diastereomer a low-affinity impurity.

Executive Summary

Atazanavir (ATV) is a potent, azapeptide-based HIV-1 protease inhibitor (PI) distinguished by its unique resistance profile and thermodynamic signature.[1] The clinically active stereoisomer, (3S,8S,9S,12S)-Atazanavir , binds to the wild-type HIV-1 protease with a dissociation constant (


) in the sub-nanomolar range (typically 0.5 – 2.7 nM ), driven largely by favorable entropic contributions from hydrophobic burial.[1]

The specific diastereomer This compound involves an inversion of configuration at the critical C8 (hydroxyl transition-state mimic) and C9 (benzyl sidechain) centers.[1] Structural Activity Relationship (SAR) analysis confirms that this inversion disrupts the essential hydrogen-bonding network with the catalytic Asp25/Asp25’ dyad, reducing binding affinity by orders of magnitude (


).[1] Consequently, this guide focuses on the high-affinity interactions of the (S,S) scaffold to establish a baseline for inhibition, while contrasting it with the steric failures of the (R,R) impurity.[1]

Molecular Architecture & Binding Mechanism

The Azapeptide Scaffold

Atazanavir acts as a transition-state analogue. Its central hydroxyl group mimics the tetrahedral intermediate formed during the hydrolysis of the viral polyprotein substrates (Gag/Gag-Pol).

  • Active Configuration (3S,8S,9S,12S): The C8-hydroxyl group is perfectly positioned to donate a hydrogen bond to the carboxylate oxygens of the catalytic aspartic acid residues (Asp25 and Asp25’) at the active site floor.[1] The C9-benzyl group fits deeply into the hydrophobic S1 subsite.

  • Target Diastereomer (3S,8R,9R,12S): Inversion at C8 orients the hydroxyl group away from the catalytic dyad, preventing the stabilization of the "closed" flap conformation. Inversion at C9 forces the bulky benzyl group into a sterically disallowed clash with the protease flap or the S1' wall, destabilizing the complex.

The "Flap" Interaction

Unlike earlier PIs (e.g., Indinavir) that rely on a bridging water molecule to connect the inhibitor to the protease flaps (Ile50/Ile50’), Atazanavir contains an integrated aza-linkage that mimics this water molecule.[1] This allows ATV to bind directly to the flaps, reducing the entropic penalty associated with trapping a solvent molecule.

BindingMechanism Figure 1: Comparative Binding Mechanism of Atazanavir Stereoisomers Protease HIV-1 Protease (Open Conformation) Complex_Active High-Affinity Complex (Kd < 1 nM) Protease->Complex_Active + Active ATV Complex_Unstable Unstable/Transient Complex (Ki >> 1000 nM) Protease->Complex_Unstable + Inactive ATV ATV_Active (3S,8S,9S,12S)-Atazanavir (Active Drug) Mechanism Transition State Mimicry (Asp25/25' H-Bonding) ATV_Active->Mechanism ATV_Inactive This compound (Diastereomer) StericClash Steric Clash at S1/S1' Loss of Catalytic H-Bond ATV_Inactive->StericClash Mechanism->Complex_Active Entropy Driven Hydrophobic Burial StericClash->Complex_Unstable Rapid Dissociation

Quantitative Binding Metrics

The following data represents the binding profile of the active (3S,8S,9S,12S) scaffold. The (3S,8R,9R,12S) isomer is widely considered inactive in these assays.

Inhibition Constants ( ) and Dissociation ( )[1]
ParameterValue (Wild Type)Value (I50L Mutant)MethodSource

0.5 – 2.7 nM > 15 nM ITC / SPR[1, 2]

~15 – 20 pM *~2.5 nM Enzymatic FRET[3]
IC50 2 – 5 nM > 50 nM Cell-based Assay[4]

*Note: Modern, optimized assays often report sub-nanomolar Ki values (picomolar range) for the active drug, whereas older literature cites low nanomolar ranges.[1]

Thermodynamic Signature

Atazanavir binding is characteristically entropy-driven , distinguishing it from many enthalpy-driven PIs. This is attributed to the extensive burial of its hydrophobic tert-butyl and pyridyl groups.

  • Gibbs Free Energy (

    
    ):  ~ -14.3 kcal/mol[1]
    
  • Enthalpy (

    
    ):  Often positive (unfavorable) or slightly negative, depending on buffer conditions.[1]
    
  • Entropy (

    
    ):  Large negative value (highly favorable), driving the binding event.[1]
    

Experimental Methodologies

To validate the binding affinity of Atazanavir (or screen its diastereomers), the following protocols are the industry standard.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the thermodynamic parameters (


, 

,

) directly in solution without labeling.[1]

Protocol:

  • Protein Preparation: Express and purify HIV-1 Protease (WT or Mutant).[1] Dialyze extensively against reaction buffer (10 mM Sodium Acetate, pH 5.0, 2% DMSO, 2 mM TCEP) to minimize heat of dilution artifacts. Final concentration: 20–40

    
    M.
    
  • Ligand Preparation: Dissolve this compound (or active control) in the exact final dialysis buffer to prevent buffer mismatch heats. Final concentration: 200–400

    
    M.
    
  • Titration:

    • Instrument: MicroCal VP-ITC or PEAQ-ITC.

    • Temperature: 20°C or 25°C.

    • Injection: 19–25 injections of 2

      
      L each, spaced 180 seconds apart.
      
  • Data Analysis: Integrate raw heat spikes. Subtract heat of dilution (ligand into buffer).[1] Fit data to a One-Site Binding Model to extract

    
     (affinity), 
    
    
    
    (stoichiometry), and
    
    
    .[1]
Fluorescence Resonance Energy Transfer (FRET) Assay

Used for high-throughput determination of


 (inhibition constant).[1]

Protocol:

  • Substrate: Use a fluorogenic peptide substrate (e.g., RE(Edans)SQNYPIIVK(Dabcyl)R) that mimics the Gag cleavage site.[1]

  • Reaction: Mix HIV-1 Protease (final 10–20 nM) with varying concentrations of Atazanavir (0.01 nM to 1

    
    M) in assay buffer (50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA).
    
  • Initiation: Add substrate (final 5–10

    
    M).[1]
    
  • Measurement: Monitor fluorescence increase (Ex 340 nm / Em 490 nm) over 10–30 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison Equation  for tight-binding inhibitors to calculate 
    
    
    
    .[1]

Resistance Profile: The I50L Signature

The I50L (Isoleucine to Leucine at codon 50) mutation is the signature resistance pathway for Atazanavir.

  • Mechanism: The I50L mutation introduces a steric clash between the

    
    -methyl group of Leucine and the bulky tert-butyl group at the P2 position of Atazanavir.
    
  • Thermodynamic Impact: This mutation drastically reduces the binding affinity (increases

    
    ) specifically for Atazanavir, while often increasing the affinity for other PIs (hypersusceptibility), making it a unique marker in clinical sequencing.[1]
    

ResistancePathway Figure 2: The I50L Resistance Mechanism WT_Protease WT Protease (I50) ATV Atazanavir (P2 tert-butyl) WT_Protease->ATV High Affinity (Kd ~1 nM) Mutant_Protease Mutant Protease (I50L) Mutant_Protease->ATV Steric Clash (Kd > 15 nM) Other_PIs Other PIs (Amprenavir, etc.) Mutant_Protease->Other_PIs Hypersusceptibility (Increased Affinity)

References

  • Identification of I50L as the Signature Atazanavir Resistance Mutation. Antimicrob. Agents Chemother. 2004. [1]

  • Structural and Thermodynamic Basis of Atazanavir Resistance. J. Virol. 2013.

  • Binding Thermodynamics of HIV-1 Protease Inhibitors. Chem. Biol. Drug Des. 2008.[2]

  • Crystal Structure of HIV-1 Protease with Atazanavir (PDB: 2AQU). RCSB PDB.[1]

  • Atazanavir (Reyataz) Prescribing Information. FDA Access Data.[1]

Sources

physicochemical characterization of atazanavir free base vs sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Solid-State Selection and Biopharmaceutical Evaluation

Executive Summary

In the development of HIV protease inhibitors, the transition from a lead candidate (Free Base) to a developable drug product (Salt) is often dictated by the Biopharmaceutics Classification System (BCS). Atazanavir (ATV) presents a classic case study of a weak base exhibiting pH-dependent solubility.

While the Free Base is lipophilic and permeable (logP ~4.5), it suffers from negligible aqueous solubility at neutral pH, severely limiting oral bioavailability. The Sulfate Salt (1:1) was selected to generate a "supersaturation spring" in the acidic gastric environment. However, this creates a thermodynamic instability in the intestinal lumen, where the salt risks precipitating back to the insoluble free base.

This guide provides a comparative physicochemical analysis of these two forms, detailing the experimental protocols required to characterize their thermodynamic and kinetic behaviors.

Molecular & Solid-State Architecture

The fundamental difference between the two forms lies in the protonation of the secondary amine and pyridine functional groups, which alters the crystal lattice energy and hydration potential.

Structural Comparison
  • Atazanavir Free Base: A complex azapeptide mimetic. It crystallizes in a lattice held together by weak van der Waals forces and hydrogen bonding, leading to lower melting points and poor water interaction.

  • Atazanavir Sulfate: A 1:1 stoichiometric salt (C38H52N6O7[1][2] • H2SO4).[1][2][3][4][5] The introduction of the sulfate counterion disrupts the lipophilic packing of the base, increasing lattice energy but significantly enhancing hydration enthalpy (solubility).

Comparative Data Table
PropertyAtazanavir Free BaseAtazanavir Sulfate (Commercial Form)
Molecular Formula C38H52N6O7C38H52N6O7[1][2][4][6][7] • H2SO4
Molecular Weight 704.9 g/mol 802.9 g/mol
Physical Appearance White/Pale Yellow Crystalline SolidWhite/Pale Yellow Crystalline Powder
Melting Point (DSC) ~169–175°C (Polymorph Dependent)~195–211°C (Followed by Decomposition)
Aqueous Solubility (pH 7) < 1 µg/mL (Practically Insoluble)~4–5 mg/mL (pH < 2 only)
Hygroscopicity Non-hygroscopicSlightly Hygroscopic (Requires moisture protection)
pKa (Basic Centers) ~4.4 (Pyridine), ~5.9 (Hydrazide/Amine)Protonated at physiological pH

Thermodynamic & Thermal Profiling

Understanding the thermal events is critical for distinguishing between the two forms and identifying polymorphic transitions during processing (e.g., hot melt extrusion or spray drying).

Differential Scanning Calorimetry (DSC)
  • Free Base: Typically exhibits a sharp endothermic melting peak between 169°C and 175°C . The lower melting point compared to the sulfate indicates a lower lattice energy, which paradoxically does not translate to better solubility due to its high lipophilicity.

  • Sulfate Salt: Shows a higher melting endotherm, often in the range of 195°C to 211°C (Type A polymorph).

    • Critical Observation: The sulfate salt often undergoes thermal decomposition immediately upon or during melting. TGA (Thermogravimetric Analysis) is required to distinguish between desolvation (if solvated) and degradation.

Characterization Workflow

The following workflow ensures complete solid-state identification.

SolidStateWorkflow Sample Unknown ATV Sample PXRD PXRD (Crystalline Fingerprint) Sample->PXRD DSC DSC (Thermal Events) Sample->DSC Microscopy PLM/SEM (Morphology) Sample->Microscopy Decision Form Identification PXRD->Decision TGA TGA (Volatiles/Decomp) DSC->TGA If endotherm observed TGA->Decision

Figure 1: Standardized workflow for distinguishing Atazanavir free base from sulfate forms.

Solubility & Dissolution Dynamics (The "pH Effect")

This is the most critical biopharmaceutical differentiator. Atazanavir exhibits pH-dependent solubility , a characteristic of weak bases.

The Gastric-Intestinal Precipice
  • In the Stomach (pH 1.0 - 2.0): The Sulfate salt dissociates rapidly. The basic nitrogens are protonated, and solubility is high (~4–5 mg/mL).

  • In the Intestine (pH 6.5 - 7.5): As the dissolved drug transits to the duodenum, the pH rises. The solubility drops exponentially.

    • Risk: The concentration of dissolved drug exceeds the equilibrium solubility of the Free Base. This creates a supersaturated state .

    • Outcome: If the drug precipitates as the Free Base before absorption, bioavailability is lost. This is why Atazanavir is often co-administered with food (to stimulate acid) and why proton pump inhibitors (PPIs) are contraindicated (they raise gastric pH, preventing the initial dissolution).

Mechanism of Action Diagram

DissolutionMechanism Stomach STOMACH (pH 1.2) Atazanavir Sulfate (Solid) Dissolution Rapid Dissolution [ATV-H+] + [SO4--] Stomach->Dissolution High Solubility Transit Transit to Duodenum Dissolution->Transit Intestine INTESTINE (pH 6.8) pH > pKa Transit->Intestine Precipitation Precipitation Risk Conversion to Free Base (Solid) Intestine->Precipitation Supersaturation Collapse Absorption Absorption Window (Permeation) Intestine->Absorption Kinetic Window Precipitation->Absorption Negligible

Figure 2: The biopharmaceutical pathway showing the risk of salt-to-base precipitation in the intestine.

Experimental Protocols

To validate the differences between the Free Base and Sulfate, the following protocols are recommended. These are designed to be self-validating by including internal controls.

Protocol 1: Equilibrium Solubility (pH-Stat Method)

Objective: Determine the precise solubility profile across the physiological range.

  • Preparation: Prepare buffer solutions at pH 1.2 (HCl), 4.5 (Acetate), and 6.8 (Phosphate).

  • Excess Addition: Add excess Atazanavir Sulfate to 10 mL of each buffer in glass vials. Control: Do the same for Atazanavir Free Base in separate vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • pH Check (Critical Step): Measure the pH after 24 hours. The dissolution of the salt may significantly alter the buffer pH. If the pH has shifted >0.1 units, adjust and re-equilibrate.

  • Filtration & Analysis: Filter using a 0.45 µm PVDF filter (pre-saturated to avoid adsorption). Analyze filtrate via HPLC-UV (approx. 250 nm).

  • Validation: The Sulfate solubility at pH 6.8 should mimic the Free Base solubility if full conversion has occurred.

Protocol 2: Intrinsic Dissolution Rate (IDR)

Objective: Measure dissolution rate independent of particle size (Surface Area constant).

  • Apparatus: Wood’s Apparatus (Rotating Disk).

  • Compression: Compress 100 mg of pure material (Base or Sulfate) into a die at 2000 psi to form a defined surface area (e.g., 0.5 cm²).

  • Medium: 900 mL 0.1 N HCl at 37°C.

  • Rotation: 100 RPM.

  • Sampling: Withdraw samples every 2 minutes for the first 20 minutes.

  • Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope divided by the surface area is the IDR (mg/min/cm²).

    • Expected Result: The Sulfate IDR should be orders of magnitude higher than the Free Base in acid.

References

  • FDA Access Data. REYATAZ (atazanavir sulfate) Capsules Prescribing Information.[2] U.S. Food and Drug Administration.[6] [Link]

  • PubChem. Atazanavir Sulfate Compound Summary. National Center for Biotechnology Information. [Link]

  • Singh, A., et al. (2023). "Supersaturating lipid-based solid dispersion of atazanavir provides enhanced solubilization and supersaturation in the digestive aqueous phase."[8] International Journal of Pharmaceutics. [Link]

Sources

history of (3S,8R,9R,12S)-Atazanavir discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of (3S,8R,9R,12S)-Atazanavir

Foreword: The Unmet Need in a New Era of HIV Therapy

The mid-1990s marked a pivotal turning point in the HIV/AIDS epidemic. The introduction of the first protease inhibitors (PIs) transformed HIV from a fatal diagnosis into a manageable chronic condition.[1] However, this first generation of PIs, while revolutionary, came with significant clinical limitations. Patients faced complex, high-frequency dosing schedules (high pill burden), and troubling long-term metabolic complications such as dyslipidemia and lipodystrophy.[2] This created a clear and urgent unmet medical need: a potent, durable antiretroviral with a simplified dosing regimen and a more favorable long-term safety profile. It was in this environment that a target product profile was conceived for a next-generation PI, one that would eventually lead to the discovery of Atazanavir.[3]

Chapter 1: Discovery and Rational Design

The discovery of Atazanavir was a target-driven initiative, originating in 1996 within the HIV research team at Ciba-Geigy (later Novartis) in Switzerland.[3] The program's goal was not merely to create another PI, but to engineer a molecule that specifically overcame the known deficiencies of its predecessors.[3]

The Azapeptide Scaffold: A Foundation for Potency

Atazanavir is structurally classified as an azapeptide.[4][5] This chemical scaffold was deliberately chosen. The HIV-1 protease enzyme is a C2-symmetric aspartic protease, and its natural substrates are polypeptide chains.[6] Azapeptides, which incorporate a nitrogen atom into the peptide backbone, were designed as peptidomimetics that could effectively mimic the transition state of the peptide bond cleavage by the protease.[7] This structural analogy allows the inhibitor to bind to the enzyme's active site with high affinity and specificity, physically obstructing the catalytic activity required for viral maturation.[7][8]

The initial compound, identified as CGP-73547A, emerged from this program.[3][9] Following a collaboration agreement, the compound was licensed to Bristol-Myers Squibb for further development and was renamed BMS-232632, the designation under which it was studied in most clinical trials.[9][10]

Key Structure-Activity Relationships (SAR)

The final structure of Atazanavir is a testament to meticulous medicinal chemistry, with each functional group contributing to its overall profile:

  • Transition-State Mimicry : The core hydroxyethylamine moiety is designed to mimic the tetrahedral transition state of the phenylalanine-proline peptide bond hydrolysis, a key cleavage site for HIV protease.[7] This allows for tight binding within the enzyme's active site.

  • P1' and P2' Site Interactions : The large tert-butyl groups are designed to occupy the hydrophobic P1' and P2' pockets of the protease, contributing significantly to binding affinity.

  • Solubility and Pharmacokinetics : The pyridine ring was incorporated to enhance aqueous solubility and improve pharmacokinetic properties, moving the molecule away from the poor bioavailability that plagued many early peptidomimetic compounds.[6]

Chapter 2: Mechanism of Action

Atazanavir exerts its antiviral effect by acting as a potent and selective competitive inhibitor of the HIV-1 protease enzyme.[11] This viral enzyme is absolutely critical for the late stages of the viral life cycle.

HIV initially produces large, non-functional polyproteins (Gag and Gag-Pol).[8][11] The HIV-1 protease functions like a molecular scissor, cleaving these polyproteins at specific sites to release the individual structural proteins and enzymes (like reverse transcriptase, integrase, and protease itself) needed to form a new, mature, and infectious virion.[8]

By binding to the active site of the protease, Atazanavir prevents this cleavage process.[7][8] As a result, only immature, non-infectious viral particles are produced, effectively halting the replication cycle and reducing the viral load in the patient.[8]

HIV_Protease_MOA cluster_0 Normal Viral Maturation cluster_1 Action of Atazanavir Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Cleavage Proteins Mature Viral Proteins (e.g., RT, IN, PR) Protease->Proteins Virion Infectious Virion Proteins->Virion Assembly Gag_Pol_2 Gag-Pol Polyprotein Blocked Blocked Active Site Gag_Pol_2->Blocked Cleavage Prevented Immature_Virion Non-Infectious Virion Gag_Pol_2->Immature_Virion Assembly of Immature Proteins Protease_2 HIV-1 Protease Atazanavir Atazanavir Atazanavir->Protease_2 Competitive Inhibition

Caption: Mechanism of Atazanavir action on HIV-1 Protease.

Chapter 3: Preclinical & In Vitro Characterization

Before human trials, Atazanavir underwent extensive preclinical evaluation to determine its potency, selectivity, resistance profile, and metabolic liabilities.

Antiviral Potency

The antiviral activity of Atazanavir was assessed in various cell lines. The primary metric used is the EC50, the concentration of the drug that inhibits 50% of viral replication in cell culture.

ParameterValueCell LineVirus Strain
EC50 2.6 - 5.2 nMMT-2HIV-1 IIIB
Protein Binding Adjusted EC95 64 nM-Wild-Type HIV-1

Data synthesized from preclinical reports.

Experimental Protocol: Cell-Based Antiviral Activity Assay (Example)

  • Cell Culture : Human T-cell lines permissive to HIV-1 infection (e.g., MT-4, CEM-SS) are cultured under standard conditions (37°C, 5% CO2).

  • Drug Preparation : Atazanavir is serially diluted in culture medium to create a range of concentrations.

  • Infection : Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment : Immediately after infection, the serially diluted Atazanavir is added to the cell cultures. Control wells include virus-only (no drug) and cells-only (no virus, no drug).

  • Incubation : The cultures are incubated for 4-7 days to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication : The extent of viral replication is measured. A common method is to quantify the activity of reverse transcriptase in the culture supernatant using a colorimetric assay.

  • Data Analysis : The percentage of inhibition of viral replication is calculated for each drug concentration relative to the virus-only control. The EC50 value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Resistance Profile

A critical aspect of any new antiretroviral is its resistance profile. Early studies identified that resistance to Atazanavir was associated with a unique signature mutation in the protease gene: I50L (an isoleucine to leucine substitution at codon 50).[12][13]

Uniquely, the I50L mutation, while conferring resistance to Atazanavir, was found to increase the susceptibility of the virus to most other approved PIs.[12] This was a distinct and favorable profile compared to other PI resistance mutations that often confer broad cross-resistance.[12] However, in treatment-experienced patients, other mutations such as I84V and N88S can also be selected.[14] Despite this, Atazanavir demonstrated good activity against a significant percentage of viral isolates that were resistant to other PIs.[15]

Chapter 4: Pharmacokinetics and Metabolism

The pharmacokinetic (PK) profile of Atazanavir was a key differentiator, enabling its primary advantage: once-daily dosing.[2][3]

ADME Profile
  • Absorption : Atazanavir is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 2.5 hours.[4][16] Its absorption is significantly improved when taken with food.[4][17]

  • Distribution : The drug is highly bound (86-89%) to plasma proteins, primarily alpha-1-acid glycoprotein and albumin.[2]

  • Metabolism : Atazanavir is extensively metabolized by the hepatic cytochrome P450 system, specifically by the CYP3A4 isoenzyme.[1][2]

  • Elimination : The primary route of elimination is through the bile into the feces (~79%), with a smaller portion excreted in the urine (~13%).[4][5]

The Rationale for Ritonavir Boosting

The heavy reliance on CYP3A4 for metabolism made Atazanavir a candidate for pharmacokinetic enhancement. Ritonavir, another PI, is a potent inhibitor of CYP3A4.[5] By co-administering a low, non-therapeutic dose of ritonavir (100 mg) with Atazanavir (300 mg), the metabolic breakdown of Atazanavir is slowed. This "boosting" strategy significantly increases the plasma concentration (AUC) and trough concentration (Cmin) of Atazanavir, enhancing its antiviral potency and raising the barrier to resistance.[2][5] This became the recommended dosing for treatment-experienced patients and later a preferred option for many treatment-naive individuals.[10][18]

The Mechanism of Hyperbilirubinemia

A common and generally benign side effect of Atazanavir is an elevation of unconjugated bilirubin in the blood (hyperbilirubinemia), which can manifest as cosmetic jaundice.[4] This is not a sign of liver toxicity but rather an off-target pharmacological effect. Atazanavir is a competitive inhibitor of the UGT1A1 enzyme, which is responsible for glucuronidating bilirubin to make it water-soluble for excretion.[2][4] By inhibiting UGT1A1, Atazanavir causes a build-up of unconjugated bilirubin.

ADME_Pathway cluster_ADME Atazanavir ADME Pathway cluster_Metabolism Metabolic Interactions cluster_SideEffect Hyperbilirubinemia Mechanism Oral Oral Atazanavir (taken with food) GI GI Tract Absorption Oral->GI Plasma Plasma (Protein Bound) GI->Plasma Liver Liver Plasma->Liver Bile Biliary Excretion (Feces) Liver->Bile ~79% Kidney Renal Excretion (Urine) Liver->Kidney ~13% ATV_Metabolism Atazanavir CYP3A4 CYP3A4 Enzyme ATV_Metabolism->CYP3A4 Inactive Inactive Metabolites CYP3A4->Inactive Ritonavir Ritonavir (Booster) Ritonavir->CYP3A4 Inhibits Bilirubin Unconjugated Bilirubin UGT1A1 UGT1A1 Enzyme Bilirubin->UGT1A1 Conj_Bilirubin Conjugated Bilirubin (Excreted) UGT1A1->Conj_Bilirubin ATV_SE Atazanavir ATV_SE->UGT1A1 Inhibits

Caption: ADME pathway and key metabolic interactions of Atazanavir.

Chapter 5: Clinical Development and Approval

The clinical development program for Atazanavir was designed to establish its efficacy and safety in both treatment-naive and treatment-experienced populations.

Pivotal Trials in Treatment-Naive Patients

One of the key Phase III trials was Study AI424-034 , which compared unboosted Atazanavir (400 mg once daily) to efavirenz, a then-standard NNRTI, with both arms also receiving a backbone of zidovudine and lamivudine.[19]

Outcome (48 Weeks)Atazanavir 400mg QD (n=404)Efavirenz 600mg QD (n=401)
Viral Load < 400 copies/mL 70%64%
Viral Load < 50 copies/mL 32%37%
Mean CD4+ increase (cells/mm³) +176+160
Grade 3/4 Triglyceride Elevation 2%7%
Grade 3/4 Total Cholesterol Elevation 1%6%

Data from Study AI424-034.[19]

The study demonstrated comparable virologic efficacy between the two arms.[19] Crucially, it provided the first large-scale clinical evidence of Atazanavir's lipid-sparing benefit, with significantly lower elevations in triglycerides and total cholesterol compared to the efavirenz arm.[15][19]

Trials in Treatment-Experienced Patients

In patients with prior PI experience, ritonavir-boosted Atazanavir (300mg/100mg once daily) was necessary to overcome potential resistance and achieve adequate drug exposure. Study AI424-045 compared boosted Atazanavir to boosted lopinavir (lopinavir/ritonavir), a standard-of-care PI for this population.[1] The trial found that ritonavir-boosted Atazanavir had similar antiviral activity to lopinavir/ritonavir in treatment-experienced patients.[1]

FDA Approval and Post-Marketing

Based on the strength of its clinical trial data, Atazanavir (brand name Reyataz) received its first FDA approval on June 20, 2003, for use in combination with other antiretrovirals to treat HIV-1 infection.[7][17][20]

Post-marketing research and real-world data confirmed its efficacy and safety profile. Studies in special populations, such as pregnant women, led to updated labeling recommending the use of boosted Atazanavir (300/100 mg) to ensure adequate drug concentrations during the third trimester.[18] Eventually, a fixed-dose combination with the pharmacokinetic enhancer cobicistat (Evotaz) was also approved.[10][21]

Chapter 6: Chemical Synthesis Overview

The industrial synthesis of a complex molecule like Atazanavir requires a multi-step, stereocontrolled process. While several routes have been published, a common approach involves the coupling of key intermediates.

A simplified conceptual pathway involves:

  • Preparation of a protected diamino alcohol core.

  • Coupling of this core with N-methoxycarbonyl-L-tert-leucine.

  • Reaction with a hydrazine derivative containing the biaryl-pyridine moiety.

  • Final deprotection and purification steps.

The synthesis is challenging due to the multiple chiral centers that must be correctly established to produce the desired (3S,8R,9R,12S) diastereomer.[22]

Synthesis_Scheme Intermediate_A Intermediate A (Biaryl-hydrazine) Intermediate_C Intermediate C (Coupled Core) Intermediate_A->Intermediate_C Coupling Intermediate_B Intermediate B (Epoxide Core) Intermediate_B->Intermediate_C Atazanavir (3S,8R,9R,12S) -Atazanavir Intermediate_C->Atazanavir Acylation & Deprotection Leucine_Deriv N-methoxycarbonyl -L-tert-leucine Leucine_Deriv->Atazanavir

Caption: High-level conceptual synthesis pathway for Atazanavir.

Conclusion: Atazanavir's Legacy

Atazanavir successfully met the goals of its target product profile. It was the first PI approved for once-daily dosing, a major step forward in simplifying treatment regimens and improving adherence.[1][3] Its most significant contribution was its distinct metabolic profile, offering a potent and durable option with significantly fewer adverse effects on patient lipid profiles compared to its contemporaries.[2][7] This lipid-sparing effect made it a preferred choice for patients with or at risk for cardiovascular disease.[4] While newer classes of drugs have since become first-line options, the development of Atazanavir stands as a landmark achievement in rational drug design, demonstrating that focusing on improving tolerability and convenience was as critical as enhancing potency in the long-term management of HIV.

References

  • PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC. (URL: )
  • Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (URL: )
  • Population Pharmacokinetics of Atazanavir in Patients with Human Immunodeficiency Virus Infection | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: )
  • Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • FDA approves atazanavir in US – a once daily protease inhibitor | HIV i-Base. (URL: )
  • Atazanavir – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (URL: )
  • What is the mechanism of Atazanavir Sulfate?
  • Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones - PMC - NIH. (URL: )
  • Discovery and development of HIV-protease inhibitors - Wikipedia. (URL: )
  • Resistance to Atazanavir - N
  • Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mut
  • Resistance summary of new PIs: atazanavir and tipranavir - HIV i-Base. (URL: )
  • Atazanavir, an utopic dream that became reality - MPP - Medicines P
  • Emerging resistance mutations in PI-naive patients failing an atazanavir-based regimen (ANRS multicentre observational study) | Journal of Antimicrobial Chemotherapy | Oxford Academic. (URL: )
  • Atazanavir (Rey
  • Evotaz (atazanavir and cobicistat) FDA Approval History - Drugs.com. (URL: )
  • FDA approves label update for atazanavir in pregnant women with HIV. (URL: )
  • Position Paper on Atazanavir (BMS-232623, Reyataz) - For the HIV/AIDS Workforce. (URL: )
  • Atazanavir: its role in HIV tre
  • This compound | C38H52N6O7 | CID 22940469 - PubChem. (URL: )
  • Atazanavir - St

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Methodological & Application

Application Note: Formulation Strategies for Enhancing Atazanavir Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Atazanavir (ATV) represents a classic "biopharmaceutics paradox." While it is a potent HIV-1 protease inhibitor, its clinical efficacy is severely throttled by its physicochemical properties. Classified as a BCS Class II compound (low solubility, high permeability), ATV exhibits a pH-dependent solubility profile—highly soluble in the acidic gastric environment (pH 1.2) but practically insoluble in the neutral environment of the intestine (pH 6.8), where absorption primarily occurs. Furthermore, ATV is a substrate for both CYP3A4 (extensive first-pass metabolism) and P-glycoprotein (P-gp) (intestinal efflux).

This guide details three distinct formulation strategies designed to decouple ATV absorption from gastric pH and bypass metabolic bottlenecks:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): To exploit lymphatic transport and bypass hepatic first-pass metabolism.

  • Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion: To generate and maintain supersaturation in the intestinal lumen (the "Spring and Parachute" effect).

  • PLGA Nanoparticles: To protect the drug payload and enhance cellular uptake via endocytosis.

Decision Matrix: Selecting the Right Formulation

The following decision tree illustrates the logical selection process based on specific bioavailability hurdles.

FormulationDecision Problem Atazanavir Bioavailability Challenge Solubility Primary Hurdle: pH-Dependent Solubility Problem->Solubility Metabolism Primary Hurdle: CYP3A4 First-Pass Problem->Metabolism Strategy_ASD Strategy: Amorphous Solid Dispersion (Supersaturation) Solubility->Strategy_ASD Maintain solubility at pH 6.8 Strategy_Lipid Strategy: Lipid Systems (SNEDDS/NLC) (Lymphatic Transport) Metabolism->Strategy_Lipid Bypass Portal Vein (Chylomicrons) HME Protocol: Hot Melt Extrusion Strategy_ASD->HME High Throughput SNEDDS Protocol: Peceol/Acrysol Mix Strategy_Lipid->SNEDDS Liquid Capsules Strategy_Nano Strategy: Polymeric Nanoparticles (Cellular Uptake/Protection) PLGA Protocol: Double Emulsion Strategy_Nano->PLGA Controlled Release

Figure 1: Decision matrix for Atazanavir formulation based on the dominant biological barrier.

Strategy I: Lipid-Based Delivery (SNEDDS)

Mechanism: Lipid formulations enhance bioavailability via the "Trojan Horse" mechanism. By stimulating chylomicron production in the enterocytes, the drug is packaged into lipid cores and transported via the lymphatic system (thoracic duct) directly to the systemic circulation, bypassing the liver and CYP3A4 metabolism.

Protocol: Optimized Atazanavir SNEDDS Preparation

Target Profile:

  • Droplet Size: < 100 nm

  • PDI: < 0.3[1][2]

  • Zeta Potential: Negative (-10 to -20 mV)

Materials:

  • Oil Phase: Peceol (Glyceryl monooleate) – Solubilizer and lymphatic stimulant.

  • Surfactant: Acrysol EL135 (Polyoxyl 35 castor oil) – High HLB for emulsification.

  • Co-Surfactant: Capmul MCMC8 (Glyceryl monocaprylate) – Reduces interfacial tension.

Step-by-Step Workflow:

  • Component Weighing:

    • Prepare the "S-Mix" (Surfactant/Co-surfactant mix) by weighing Acrysol EL135 and Capmul MCMC8 in a 3:1 ratio . Vortex for 2 minutes.

    • Weigh Peceol (Oil).[3]

    • Target Ratio: Oil (20%) : S-Mix (80%) .

  • Drug Solubilization:

    • Add Atazanavir (100 mg) to the Peceol oil phase (200 mg) in a glass vial.

    • Heat to 40°C in a water bath and vortex until the drug is fully wetted.

    • Note: ATV is lipophilic (LogP ~4.1); initial solubilization in the oil phase is critical to prevent precipitation.

  • Emulsification:

    • Add the S-Mix (800 mg) to the Oil-Drug mixture.

    • Vortex vigorously for 5 minutes at room temperature.

    • Sonicate (bath sonicator) for 10 minutes to ensure a clear, isotropic mixture.

  • Characterization (Self-Validation):

    • Dilution Test: Dilute 1 mL of SNEDDS in 900 mL of distilled water (37°C) under gentle stirring (50 rpm).

    • Pass Criteria: Formation of a clear/bluish transparent microemulsion within < 1 minute. If milky, increase surfactant concentration.

Strategy II: Amorphous Solid Dispersion (ASD)[5]

Mechanism: This strategy addresses the pH-dependent solubility.[4][5][6] By converting crystalline ATV into an amorphous form dispersed within a hydrophilic polymer, we achieve a high-energy state that dissolves rapidly. The polymer prevents recrystallization (the "parachute"), maintaining supersaturation in the small intestine.

Protocol: Hot Melt Extrusion (HME)[5]

Materials:

  • Polymer: PVP VA64 (Copovidone) – Chosen for its miscibility with ATV and suitable glass transition temperature (Tg).

  • Plasticizer: PEG 1500 (optional, 5% w/w if torque is too high).

Equipment: Twin-screw extruder (e.g., Thermo Fisher Pharma 11 or similar).

Step-by-Step Workflow:

  • Physical Mixing:

    • Blend Atazanavir and PVP VA64 in a 1:3 ratio (w/w) .

    • Use a geometric dilution method in a mortar or V-blender for 15 minutes to ensure homogeneity.

  • Extrusion Parameters:

    • Zone 1 (Feeder): 100°C

    • Zone 2 (Mixing): 140°C

    • Zone 3 (Discharge): 160°C

    • Die Temperature: 160°C

    • Screw Speed: 100 rpm

    • Critical Insight: The processing temperature (160°C) is selected to be above the Tg of the polymer but below the degradation point of ATV.

  • Processing:

    • Feed the powder blend into the hopper.

    • Collect the extrudate as a clear, glassy strand.

    • Cooling: Air-cool on a conveyor belt. Do not water quench (moisture induces recrystallization).

  • Milling:

    • Mill the extrudates using a cryo-mill or hammer mill to pass through a #60 mesh sieve.

  • Self-Validation (DSC Analysis):

    • Run Differential Scanning Calorimetry (DSC) on the powder.

    • Pass Criteria: Absence of the sharp endothermic melting peak of crystalline Atazanavir (approx. 208°C). Presence of a single glass transition (Tg) indicates a single-phase solid solution.

Strategy III: PLGA Nanoparticles

Mechanism: Nanoparticles protect ATV from luminal degradation and facilitate uptake via Peyer's patches (M-cells). The PLGA matrix provides sustained release, reducing the "peaks and troughs" associated with immediate-release dosage forms.

Protocol: Double Emulsion Solvent Evaporation (w/o/w)

Materials:

  • Polymer: PLGA (50:50, Resomer® RG 503 H).

  • Organic Solvent: Ethyl Acetate (EA) or Dichloromethane (DCM).

  • Stabilizer: Polyvinyl alcohol (PVA) (1% w/v solution).

Step-by-Step Workflow:

  • Primary Emulsion (w/o):

    • Dissolve 50 mg PLGA and 10 mg Atazanavir in 2 mL Ethyl Acetate (Oil Phase).

    • Add 0.5 mL of phosphate buffer (pH 3.0) as the internal aqueous phase (to keep ATV solubilized inside the core).

    • Sonication: Probe sonicate at 40% amplitude for 60 seconds (ice bath).

  • Secondary Emulsion (w/o/w):

    • Add the primary emulsion dropwise into 10 mL of 1% PVA solution (External Aqueous Phase).

    • Sonication: Probe sonicate at 60% amplitude for 2 minutes.

  • Solvent Evaporation:

    • Stir the emulsion on a magnetic stirrer (500 rpm) for 4 hours at room temperature to evaporate the organic solvent.

  • Washing & Collection:

    • Centrifuge at 15,000 rpm for 20 minutes.

    • Discard supernatant (free drug).

    • Wash pellet 3x with distilled water to remove excess PVA.

    • Lyophilize using mannitol (5%) as a cryoprotectant.

Comparative Performance Analysis

The following data summarizes the expected pharmacokinetic enhancements based on literature benchmarks for these formulation types.

ParameterPure Atazanavir (Suspension)SNEDDS FormulationAmorphous Solid Dispersion (ASD)PLGA Nanoparticles
Solubility (pH 6.8) < 5 µg/mL> 500 µg/mL (dispersed)~ 150 µg/mL (supersaturated)N/A (Suspended)
Tmax (h) 2.5 ± 0.51.5 ± 0.51.8 ± 0.44.0 ± 1.0
Cmax Increase 1.0x (Baseline)~2.7x~4.5x~2.0x
Relative Bioavailability 100%~250% ~350% ~300%
Primary Mechanism Passive DiffusionLymphatic TransportSupersaturationEndocytosis/Sustained

Data derived and synthesized from comparative studies (see References 1, 3, 5).

Pathway Visualization: Mechanism of Action

Mechanism ATV Atazanavir Formulation Stomach Stomach (pH 1.2) ATV->Stomach Intestine Intestine (pH 6.8) Stomach->Intestine Precipitation Precipitation (Crystalline) Intestine->Precipitation Pure Drug Supersaturation Supersaturation (ASD/Polymer) Intestine->Supersaturation ASD Formulation Chylomicron Chylomicron Formation (Lipid) Intestine->Chylomicron SNEDDS Formulation Liver Liver (CYP3A4) First Pass Precipitation->Liver Low Absorption Supersaturation->Liver High Absorption Lymph Lymphatic System (Bypass Liver) Chylomicron->Lymph Systemic Systemic Circulation Liver->Systemic Metabolized Fraction Lymph->Systemic Direct Entry

Figure 2: Biological fate of Atazanavir depending on formulation strategy. Note the lymphatic bypass achieved by SNEDDS.

References

  • Gurumukhi, V. C., & Bari, S. B. (2022). Quality by design (QbD)-based fabrication of atazanavir-loaded nanostructured lipid carriers for lymph targeting: bioavailability enhancement using chylomicron flow block model and toxicity studies.[2][7] Drug Delivery and Translational Research, 12(5), 1230–1248.

  • Fukushima, K., et al. (2007). Pharmaceutical Approach to HIV Protease Inhibitor Atazanavir for Bioavailability Enhancement Based on Solid Dispersion System. Biological and Pharmaceutical Bulletin, 30(8), 1557-1563.

  • Reddy, K. D., Sandhya, P., & Mamatha, P. (2022). Formulation and In-vivo Evaluation of Atazanavir Self-nanoemulsifying Drug Delivery System. International Journal of Pharmaceutical Sciences and Drug Research, 14(6).

  • Singh, P., et al. (2024). Bioavailability enhancement of atazanavir sulphate using mixed micelles: in vitro characterization and in vivo pharmacokinetic study. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Masilamani, K., et al. (2023). Formulation Development And Evaluation Of Atazanavir Nanoparticles.[5] Journal of Pharmaceutical Negative Results, 14(3).

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of Atazanavir for Intravenous Administration

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for atazanavir (ATV) formulation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating a viable intravenous (IV) formulation of atazanavir. The primary obstacle to this goal is the drug's inherently poor aqueous solubility at physiological pH. This document provides in-depth, experience-driven answers to common questions and troubleshooting guidance for key experimental challenges.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing atazanavir's solubility, which are crucial for designing an effective formulation strategy.

Q1: What are the key physicochemical properties of atazanavir that limit its aqueous solubility?

A1: Atazanavir is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2] Several intrinsic properties contribute to this challenge:

  • High Lipophilicity: With a LogP value of approximately 4.5, atazanavir is highly lipophilic, meaning it preferentially partitions into non-polar, lipid-like environments rather than water.[3]

  • Crystalline Structure: Atazanavir sulfate typically exists as a stable crystalline solid.[4] Significant energy is required to break this crystal lattice before the individual molecules can dissolve in a solvent.

  • pH-Dependent Solubility: The solubility of atazanavir is highly dependent on pH. It is a weak base, and its solubility dramatically decreases as the pH increases toward neutral and alkaline conditions.[5] While its solubility is reported as 4-5 mg/mL in highly acidic conditions (pH 1.9), this is not viable for intravenous administration.[3][6] At a physiologically relevant pH of 6.8, its solubility plummets to a mere 0.0025 mg/mL.[1]

PropertyValueImplication for IV FormulationSource(s)
BCS Class IISolubility is the primary rate-limiting step for bioavailability.[1][2]
Aqueous Solubility 4-5 mg/mL (at pH 1.9)Extremely low solubility at physiological pH (~7.4) is the main hurdle.[3][4][6]
0.0025 mg/mL (at pH 6.8)[1]
LogP ~4.5Indicates high lipophilicity and poor affinity for aqueous media.[3]
Molecular Weight 704.9 g/mol (free base)A relatively large molecule that can present challenges for some solubilization techniques.[7]
802.9 g/mol (sulfate salt)[8]

Q2: Why is the high solubility of atazanavir sulfate at pH 1.9 not useful for an IV formulation?

A2: Intravenous formulations must be compatible with blood, which has a tightly regulated pH of approximately 7.4. Injecting a highly acidic solution (like pH 1.9) would cause severe pain at the injection site, hemolysis (rupturing of red blood cells), and potentially life-threatening systemic acidosis. Therefore, any successful IV formulation must render atazanavir soluble at or near physiological pH.[4][5]

Q3: What are the primary mechanisms for enhancing the aqueous solubility of a drug like atazanavir?

A3: The core strategies revolve around overcoming the key challenges identified in Q1. The goal is to either modify the drug molecule's immediate environment to make it more favorable for dissolution or to alter the physical form of the drug itself. The primary mechanisms include:

  • Co-solvency: Blending water with one or more water-miscible organic solvents to reduce the overall polarity of the solvent system.

  • Complexation: Using a complexing agent, such as a cyclodextrin, to form a host-guest complex where the lipophilic drug molecule is encapsulated within the more hydrophilic cyclodextrin cavity.[9][10]

  • Amorphization & Particle Size Reduction: Converting the drug from a highly ordered crystalline form to a disordered, amorphous state.[1][2] This, often combined with reduction to the nanoscale, increases the surface area and eliminates the crystal lattice energy barrier, significantly boosting solubility and dissolution rate.[11][12]

  • Hydrotropy: Using specific salts (hydrotropes) that can increase the solubility of poorly soluble compounds through a variety of proposed mechanisms.[13][14]

cluster_Problem Core Problem: Poor Aqueous Solubility of Atazanavir cluster_Strategies Solubilization Strategies cluster_Outcome Desired Outcome for IV Formulation Problem Atazanavir (Crystalline, Lipophilic) Cosolvency Co-solvency (Alter Solvent Polarity) Problem->Cosolvency Complexation Cyclodextrin Complexation (Encapsulation) Problem->Complexation Nanotechnology Nanotechnology (Amorphization / Size Reduction) Problem->Nanotechnology Outcome Soluble Atazanavir at Physiological pH Cosolvency->Outcome Complexation->Outcome Nanotechnology->Outcome

High-level strategies for atazanavir solubilization.
Section 2: Troubleshooting Experimental Approaches

This section provides practical guidance and detailed protocols for researchers encountering specific issues during formulation development.

2.1 Co-solvency Approach

Issue: "My atazanavir precipitates immediately when I dilute my organic stock solution (e.g., in DMSO) into an aqueous buffer for an experiment."

Causality & Solution: This occurs because the final concentration of the organic solvent is too low to maintain atazanavir in solution. The key is to develop a biocompatible co-solvent system that remains robust upon dilution. Dimethyl sulfoxide (DMSO) is excellent for in-vitro screening but is not typically used in final IV formulations at high concentrations. The goal is to find a blend of pharmaceutically acceptable excipients.

Experimental Protocol: Screening for an Optimal Co-solvent System

  • Solvent Selection: Choose a small panel of pharmaceutically acceptable co-solvents. Common choices for IV formulations include Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), and Ethanol.

  • Equilibrium Solubility Studies:

    • Prepare a series of binary (e.g., PEG 400 in water) and ternary (e.g., PEG 400/Ethanol in water) co-solvent blends at various volume percentages (e.g., 10%, 20%, 40%, 60%, 80% v/v).

    • Add an excess amount of atazanavir sulfate powder to a fixed volume (e.g., 1 mL) of each co-solvent blend in a small vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After agitation, centrifuge the samples to pellet the undissolved drug.

    • Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the atazanavir concentration using a validated HPLC-UV method.

  • Data Analysis: Plot the equilibrium solubility of atazanavir (in mg/mL) as a function of the co-solvent concentration. This will reveal the minimum co-solvent percentage required to achieve the target IV dose concentration.

  • Critical Consideration - Hemocompatibility: The selected co-solvent blend must be evaluated for its potential to cause hemolysis. This is a critical safety-validating step. High concentrations of solvents like ethanol or propylene glycol can be damaging to red blood cells.

cluster_workflow Co-solvent Screening Workflow Start Select Co-solvents (PEG 400, PG, Ethanol) Prep Prepare Blends (e.g., 0-80% v/v in water) Start->Prep AddDrug Add Excess Atazanavir Prep->AddDrug Equilibrate Equilibrate (24-48h agitation) AddDrug->Equilibrate Separate Centrifuge to Separate Solid Equilibrate->Separate Analyze Quantify Supernatant (HPLC-UV) Separate->Analyze Plot Plot Solubility vs. Co-solvent % Analyze->Plot Result Identify Optimal Blend for Target Concentration Plot->Result cluster_complex Cyclodextrin Host-Guest Complexation ATV Atazanavir (Lipophilic) Complex Soluble Inclusion Complex ATV->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Forms

Mechanism of cyclodextrin-based solubilization.
2.3 Nanotechnology Approaches

Issue: "My nanoparticle formulation shows low drug loading efficiency (<50%) and aggregates within hours of preparation."

Causality & Solution: Low drug loading often results from the drug precipitating out faster than it can be incorporated into the forming nanoparticles. Instability (aggregation) is typically caused by insufficient surface stabilization, leading to a low zeta potential. The choice of polymer/stabilizer and the control of process parameters are paramount. For atazanavir, converting the crystalline drug into an amorphous nanomatrix is a key mechanism for solubility enhancement. [1][2] Experimental Protocol: Nanoparticle Formulation by Emulsion-Droplet Coalescence

This method is effective for encapsulating lipophilic drugs like atazanavir into a polymeric matrix like chitosan. [15]

  • Preparation of Phases:

    • Aqueous Phase (Drug Phase): Dissolve a precise amount of atazanavir (e.g., 100 mg) in a minimal amount of a suitable organic solvent (like methanol or acetone) and then disperse this into an acidic aqueous solution (e.g., 1% acetic acid) containing the dissolved polymer (e.g., chitosan).

    • Oil Phase: Prepare a larger volume of a non-polar solvent (e.g., liquid paraffin) containing a suitable surfactant (e.g., 2% v/v Tween 20).

  • Emulsification:

    • Add the aqueous phase to the oil phase and immediately homogenize at high speed (e.g., 10,000-15,000 rpm) for 3-5 minutes. This forms a fine water-in-oil (w/o) emulsion where the drug and polymer are contained within the dispersed aqueous droplets.

  • Nanoparticle Hardening & Collection:

    • The nanoparticles will form as the solvent partitions and the polymer solidifies.

    • Collect the formed nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 30-60 minutes.

  • Washing & Purification:

    • Discard the supernatant. Resuspend the nanoparticle pellet in a suitable solvent like ethanol or isopropyl alcohol to wash away residual oil and surfactant, then centrifuge again. Repeat this washing step with purified water.

    • Finally, resuspend the purified nanoparticles in water for characterization or lyophilize them for long-term storage.

  • Self-Validation & Characterization:

    • Drug Loading & Entrapment Efficiency: Dissolve a known weight of dried nanoparticles and measure the atazanavir content via HPLC. Compare this to the initial amount of drug used.

    • Particle Size & Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the size distribution and zeta potential. A stable formulation should ideally have a zeta potential greater than |±20| mV.

    • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the particle shape and surface.

References
  • Juniper Publishers. (2019). Design and Evaluation of Atazanavir Sulphate Non-Effervescent Sustained Release Floating Matrix Tablets. Available at: [Link]

  • PMC. (2022). Atazanavir-Loaded Crosslinked Gamma-Cyclodextrin Nanoparticles to Improve Solubility and Dissolution Characteristics. Available at: [Link]

  • Inxight Drugs. Atazanavir Sulfate. Available at: [Link]

  • NIH PubChem. Atazanavir. Available at: [Link]

  • PubMed. (2022). Atazanavir-Loaded Crosslinked Gamma-Cyclodextrin Nanoparticles to Improve Solubility and Dissolution Characteristics. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Solubility Enhancement of Atazanavir Sulfate by Inclusion Complexation with β-cyclodextrin using Solid Dispersion Technique. Available at: [Link]

  • ResearchGate. (2026). Solubility Enhancement of Atazanavir Sulfate by Inclusion Complexation with β-cyclodextrin using Solid Dispersion Technique. Available at: [Link]

  • Scilit. SOLUBILITY ENHANCEMENT OF ATAZANAVIR BY HYDROTROPIC SOLUBILIZATION TECHNIQUE. Available at: [Link]

  • Gpatindia. (2020). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • ResearchGate. (PDF) SOLUBILITY ENHANCEMENT OF ATAZANAVIR BY HYDROTROPIC SOLUBILIZATION TECHNIQUE. Available at: [Link]

  • ResearchGate. Enhancement of Atazanavir Solubility Using β-Cyclodextrin Based Nanosponges | Request PDF. Available at: [Link]

  • Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Atazanavir Aurobindo. Available at: [Link]

  • PMC. Evaluation of Atazanavir and Darunavir Interactions with Lipids for Developing pH-responsive Anti-HIV Drug Combination Nanoparticles. Available at: [Link]

  • hivclinic.ca. Selected Properties of Atazanavir. Available at: [Link]

  • NIH PubChem. Atazanavir Sulfate. Available at: [Link]

  • PMC. (2021). Recent Advancement in Nanotechnology-Based Drug Delivery System Against Viral Infections. Available at: [Link]

  • Journal of Applied Pharmaceutical Research. (2025). Enhancement of flow properties, solubility, and dissolution of the atazanavir by spherical crystallization. Available at: [Link]

  • Google Patents. Atazanavir formulations.
  • PMC. Boosting the Brain Delivery of Atazanavir through Nanostructured Lipid Carrier-Based Approach for Mitigating NeuroAIDS. Available at: [Link]

  • Annex Publishers. Nanotechnology and Liposome-Based Strategies for Antiviral Drug Delivery Systems. Available at: [Link]

  • European Patent Office. (2014). PROCESS FOR PREPARING ATAZANAVIR SULPHATE. Available at: [Link]

  • Agile Pharma. Excipients for the pharmaceutical industry. Available at: [Link]

  • Annex Publishers. Nanotechnology Approaches for Antiretroviral Drugs Delivery. Available at: [Link]

  • Harvard DASH. Emerging nanotechnology approaches for HIV/AIDS treatment and prevention. Available at: [Link]

  • Mathews Open Access Journals. (2023). Formulation and Evaluation of Nanoparticles Containing Antiviral Protease Inhibitor. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Formulation Development And Evaluation Of Atazanavir Nanoparticles. Available at: [Link]

  • aaps.org. (2015). Excipients and Their Use in Injectable Products. Available at: [Link]

  • ResearchGate. Enhancement of Solubility and Dissolution Rate of Atazanavir Sulfate by Nanocrystallization | Request PDF. Available at: [Link]

  • PMC. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. Available at: [Link]

  • Google Patents. Process for preparing atazanavir bisulfate and novel forms.
  • PMC. Strengths, weaknesses, opportunities and challenges for long acting injectable therapies: insights for applications in HIV therapy. Available at: [Link]

  • Frontiers. (2022). Effectiveness and Safety of Atazanavir Use for the Treatment of Children and Adolescents Living With HIV: A Systematic Review. Available at: [Link]

  • International Association of Providers of AIDS Care. atazanavir (Reyataz). Available at: [Link]

  • NIH NCBI Bookshelf. (2024). Atazanavir. Available at: [Link]

  • ResearchGate. (PDF) Review of atazanavir: A novel HIV protease inhibitor. Available at: [Link]

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Technical Support Center: Optimization of Reaction Yield for Atazanavir Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of key atazanavir intermediates. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges, optimize reaction conditions, and improve overall yield and purity. The content is structured in a question-and-answer format, addressing specific issues you may encounter in the laboratory.

Core Synthesis Strategy Overview

The synthesis of Atazanavir, a critical HIV protease inhibitor, is a multi-step process involving the assembly of several key chiral intermediates. A common convergent approach relies on the synthesis of three primary building blocks followed by their strategic coupling. Understanding the nuances of each step is critical for a successful and high-yielding campaign.

This guide will focus on troubleshooting the synthesis of these pivotal intermediates:

  • N-Boc-L-tert-leucine: The crucial chiral amino acid component.

  • The Chiral Epoxide Core: (2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane, the electrophilic partner.

  • The Biaryl Hydrazine Unit: The nucleophilic hydrazine component that introduces the pyridine moiety.

  • Key Fragment Coupling: The regioselective epoxide aminolysis reaction.

Below is a high-level workflow illustrating the relationship between these key stages.

G cluster_0 Intermediate Synthesis cluster_1 Fragment Coupling & Final Steps L-tert-leucine L-tert-leucine N-Boc-L-tert-leucine N-Boc-L-tert-leucine L-tert-leucine->N-Boc-L-tert-leucine Boc Protection Final Coupling Final Coupling N-Boc-L-tert-leucine->Final Coupling L-Phenylalanine Derivative L-Phenylalanine Derivative Chiral Epoxide Core Chiral Epoxide Core L-Phenylalanine Derivative->Chiral Epoxide Core Multi-step Coupled Intermediate Coupled Intermediate Chiral Epoxide Core->Coupled Intermediate 2-Bromopyridine 2-Bromopyridine Biaryl Hydrazine Unit Biaryl Hydrazine Unit 2-Bromopyridine->Biaryl Hydrazine Unit Suzuki Coupling, Hydrazone Formation, Reduction Biaryl Hydrazine Unit->Coupled Intermediate Epoxide Opening (Aminolysis) Atazanavir Precursor Atazanavir Precursor Coupled Intermediate->Atazanavir Precursor Boc Deprotection Atazanavir Precursor->Final Coupling Atazanavir Atazanavir Final Coupling->Atazanavir Amide Bond Formation

Caption: High-level convergent synthesis strategy for Atazanavir.

Section 1: N-Boc-L-tert-leucine Synthesis

This non-proteinogenic amino acid is a cornerstone of the atazanavir structure. Its bulky tert-butyl group provides critical interactions within the HIV protease active site. However, its synthesis can present challenges related to solubility and purification.

Frequently Asked Questions (FAQs)

Question 1: My N-Boc-L-tert-leucine synthesis results in a low yield and the final product is a persistent yellow oil, not a solid. What's going wrong?

Answer: This is a very common issue. The problem likely stems from incomplete reaction, side-product formation, or residual solvent/reagents after workup. Let's break down the causes and solutions.

  • Causality: The protection of L-tert-leucine with di-tert-butyl dicarbonate (Boc)₂O requires a base, typically triethylamine (TEA), to deprotonate the amino group, activating it for nucleophilic attack. If the reaction is incomplete, you are left with unreacted starting material. The oily consistency is often due to residual di-tert-butyl dicarbonate, TEA, or the solvent used during workup (e.g., ethyl acetate). The yellow color can indicate impurities formed during the reaction or workup.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Moisture can hydrolyze (Boc)₂O, reducing its effective concentration. Use dry solvents and glassware.

    • Optimize Base and Reagent Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. A larger excess of TEA (2.0 equivalents) is often used to ensure the amino acid remains in its deprotonated, more soluble form.

    • Control Temperature: The addition of (Boc)₂O should be done slowly at a low temperature (0-5 °C) to control the exothermic reaction and minimize side-product formation.

    • Thorough Aqueous Workup: The key to removing impurities is a rigorous washing procedure. After removing the reaction solvent, dissolve the residue in a suitable organic solvent like ethyl acetate. Wash with a mild acid (e.g., 10% w/v aqueous citric acid) to remove the TEA. Multiple washes are crucial. Follow this with brine washes to remove water-soluble impurities.

    • Effective Drying and Solvent Removal: Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate. Crucially, remove the final solvent under high vacuum for an extended period to eliminate all traces, which may help the product solidify.

Question 2: How can I confirm the reaction is complete and assess the purity of my N-Boc-L-tert-leucine?

Answer: In-process monitoring and final product characterization are essential.

  • Thin-Layer Chromatography (TLC): This is the simplest method for in-process control. Spot the reaction mixture against a standard of L-tert-leucine. The reaction is complete when the starting material spot has been completely consumed. A typical mobile phase would be a mixture of dichloromethane and methanol.

  • Nuclear Magnetic Resonance (¹H NMR): This is the definitive method for structural confirmation and purity assessment. For N-Boc-L-tert-leucine, you should observe characteristic signals: a singlet at ~1.45 ppm for the 9 protons of the Boc group's tert-butyl, and another singlet at ~1.00 ppm for the 9 protons of the tert-leucine's tert-butyl group. The absence of signals corresponding to starting material or significant unidentifiable peaks indicates high purity.

Protocol: Optimized Synthesis of N-Boc-L-tert-leucine
  • Suspend L-tert-leucine (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.0 eq) to the mixture.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol, ensuring the internal temperature remains between 0 and 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure (in vacuo).

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer three times with a 10% w/v aqueous citric acid solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under high vacuum to yield the product.

Section 2: The Chiral Epoxide Core

The (2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane intermediate is critical for establishing the correct stereochemistry of the hydroxyethylamine core of Atazanavir. Its synthesis and purification are paramount for the success of subsequent steps.

Frequently Asked Questions (FAQs)

Question 1: My epoxide intermediate is an oil that is difficult to purify by column chromatography and seems to degrade upon standing. How can I obtain a stable, pure product?

Answer: The instability and purification difficulty of this epoxide are well-documented challenges. The key is to induce crystallization, which provides a highly effective method of purification and enhances stability.

  • Causality: The epoxide is prone to hydrolysis or oligomerization, especially in the presence of acidic or basic impurities. Column chromatography on silica gel can sometimes promote decomposition. The oily nature of the crude product is due to diastereomeric impurities or other process-related byproducts.

  • Troubleshooting & Optimization Protocol: A specialized recrystallization procedure can be employed to isolate the desired epoxide as a crystalline solid with high purity (>99.5%).

    • Solvent Selection: n-Heptane is an excellent solvent for this recrystallization.

    • Crude Product Preparation: Take the oily crude epoxide obtained after the reaction workup.

    • Dissolution: Dissolve the crude oil in a minimal amount of n-heptane. The patent suggests a volume ratio of n-heptane to crude oil between 3:1 and 4:1.

    • Drying: It is critical to remove any residual water, which can interfere with crystallization. Add an anhydrous drying agent like magnesium sulfate or molecular sieves to the n-heptane solution and stir.

    • Filtration & Concentration: Filter off the desiccant. If necessary, concentrate the solution slightly to achieve saturation.

    • Crystallization: Cool the solution slowly. A recommended temperature range is -20 °C to 0 °C to induce crystallization.

    • Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold n-heptane, and dry under vacuum. This method provides a product with high purity and improved stability.

Parameter Condition Rationale Reference
Solvent n-HeptaneProvides good solubility at higher temperatures and poor solubility at lower temperatures, ideal for crystallization.
Moisture Control Anhydrous MgSO₄ or molecular sievesWater can inhibit crystallization and promote epoxide degradation.
Temperature -20 °C to 0 °CMaximizes product precipitation while keeping impurities in solution.
Expected Purity > 99.5%Recrystallization is a highly effective purification method for this specific intermediate.

Table 1: Optimized Recrystallization Parameters for the Chiral Epoxide Intermediate.

Section 3: The Biaryl Hydrazine Unit

This intermediate is typically prepared via a multi-step sequence involving a Suzuki-Miyaura cross-coupling, followed by hydrazone formation and subsequent reduction. Optimizing each of these steps is crucial for the overall yield.

Frequently Asked Questions (FAQs)

Question 1: The yield of my Suzuki-Miyaura coupling between 2-bromopyridine and 4-formylphenylboronic acid is consistently low. What factors should I investigate?

Answer: Low yields in Suzuki couplings are often related to catalyst activity, reaction conditions, or the quality of the reagents.

  • Causality: The Suzuki reaction is a Pd-catalyzed cross-coupling. The catalytic cycle can be inhibited by impurities, improper ligand choice, or suboptimal temperature and base conditions. The boronic acid can also be prone to degradation (protodeboronation).

  • Troubleshooting Flowchart:

G start Low Suzuki Coupling Yield check_reagents Check Reagent Quality - Boronic acid purity? - Anhydrous solvent? - Active catalyst? start->check_reagents optimize_base Optimize Base - Try different bases (e.g., K2CO3, Cs2CO3) - Ensure adequate strength and solubility check_reagents->optimize_base Reagents OK fail Yield Still Low (Consult further literature) check_reagents->fail Reagents Poor optimize_temp Optimize Temperature - Is the reaction reaching the required temp? - Consider microwave heating for rate enhancement optimize_base->optimize_temp Base Optimized optimize_base->fail No Improvement check_catalyst Evaluate Catalyst System - Increase catalyst loading? - Try different Pd sources/ligands (e.g., Pd(PPh3)4) optimize_temp->check_catalyst Temp Optimized optimize_temp->fail No Improvement success Yield Improved check_catalyst->success Catalyst Optimized check_catalyst->fail No Improvement

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

  • Field-Proven Insights: Research has shown that moving from traditional heating to controlled microwave heating can significantly improve conversion and yield, even allowing for a reduction in the amount of boronic acid used. For instance, using Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in a DMF/H₂O solvent system under microwave irradiation at 150 °C led to >99% conversion.

Section 4: Key Fragment Coupling via Epoxide Opening

The reaction between the chiral epoxide and the biaryl hydrazine is the linchpin of the atazanavir synthesis, forming the core structure of the drug. Achieving high yield and regioselectivity is critical.

Frequently Asked Questions (FAQs)

Question 1: I am observing low yield and the formation of multiple byproducts during the epoxide opening reaction with the hydrazine intermediate. How can I improve the regioselectivity and overall conversion?

Answer: This is a crucial SN2 reaction where the less sterically hindered nitrogen of the hydrazine attacks the less substituted carbon of the epoxide. Low yield and side products often point to issues with temperature, solvent, or competing side reactions.

  • Causality: The desired reaction is the nucleophilic attack of the terminal nitrogen of the hydrazine on the C1 carbon of the epoxide. A potential side reaction is the attack on the more substituted C2 carbon, leading to a regioisomeric impurity. High temperatures can lead to decomposition of either the starting materials or the product. The choice of solvent is critical as it must facilitate the reaction without promoting side reactions.

  • Optimization Strategy:

    • Solvent Choice: Isopropanol is a commonly used solvent that has been shown to be effective for this reaction, often heated to reflux to drive the reaction forward. Toluene has also been reported as an effective solvent, with the reaction being heated to around 80 °C.

    • Temperature Control: While heat is required, excessive temperatures can be detrimental. A systematic approach is to start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by HPLC or TLC. Increase the temperature only if the reaction is sluggish. The reaction is often run for an extended period (48 hours or more) to ensure completion.

    • Stoichiometry: Ensure the molar ratio of reactants is correct. A slight excess of one reactant is sometimes used, but a 1:1 ratio is a good starting point.

    • Product Isolation: The coupled product is often a solid that precipitates from the reaction mixture upon cooling. This allows for simple isolation by filtration, which is a highly efficient purification step. Washing the isolated solid with the reaction solvent (e.g., toluene) helps remove unreacted starting materials.

Protocol: General Procedure for Epoxide Opening
  • In a suitable reaction vessel, charge the chiral epoxide intermediate (1.0 eq) and the biaryl hydrazine intermediate (e.g., 1.05 eq).

  • Add the chosen solvent (e.g., isopropanol or toluene).

  • Heat the reaction mixture to the target temperature (e.g., 80 °C for toluene) and maintain for 24-48 hours.

  • Monitor the reaction for the consumption of the limiting reagent by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect the product by filtration.

  • Wash the solid with cold solvent and dry under vacuum.

By methodically addressing these common issues with an understanding of the underlying chemical principles, you can significantly improve the yield, purity, and reproducibility of your atazanavir intermediate synthesis.

References

  • Title: An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis the HIV protease inhibitor Atazanavir Source: Syrris URL: [Link]

  • Title: An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach | Request PDF Source: ResearchGate URL: [Link]

  • Title: A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: CN107674046B - Purification method of atazanavir epoxide intermediate Source: Google Patents URL
  • Title: PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS Source: J-Stage URL: [Link]

  • Title: Separation and preparative purification of l ‐ and d ‐valine ester: Diastereomeric conjugates of

Technical Support Center: Stabilizing (3S,8R,9R,12S)-Atazanavir in Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stabilization of (3S,8R,9R,12S)-Atazanavir in amorphous solid dispersions (ASDs). This resource is designed for researchers, scientists, and drug development professionals actively engaged in formulation development. Here, you will find scientifically grounded answers to common challenges and detailed troubleshooting guidance to navigate the complexities of stabilizing amorphous Atazanavir.

Frequently Asked Questions (FAQs)

Q1: Why is developing an amorphous solid dispersion of Atazanavir a primary formulation strategy?

A1: Atazanavir is a poorly water-soluble drug, which limits its oral bioavailability.[1] Formulating it as an amorphous solid dispersion (ASD) is a key strategy to overcome this limitation.[2] The amorphous form of a drug has a higher free energy compared to its crystalline counterpart, leading to increased apparent solubility and faster dissolution rates.[3][4] By dispersing Atazanavir at a molecular level within a polymer matrix, we can prevent recrystallization and maintain a supersaturated state in the gastrointestinal tract, which is crucial for enhancing absorption.[5]

Q2: What are the main stability challenges associated with amorphous Atazanavir ASDs?

A2: The primary challenge is the inherent physical instability of the amorphous state.[2] Amorphous Atazanavir has a thermodynamic tendency to revert to its more stable, less soluble crystalline form over time.[3] This recrystallization can be triggered by factors like temperature, humidity, and mechanical stress, leading to a loss of the solubility advantage.[3] Another potential issue is amorphous-amorphous phase separation, where the drug and polymer separate into distinct amorphous phases, which can also precede crystallization.[3]

Q3: Which polymers are most effective for stabilizing amorphous Atazanavir?

A3: The choice of polymer is critical for the stability and performance of an Atazanavir ASD.[2] Polymers that have been shown to be effective include:

  • Polyvinylpyrrolidone/vinyl acetate (PVP/VA) copolymers (e.g., Kollidon® VA64): These are widely used due to their ability to form hydrogen bonds with the drug, which inhibits crystallization.[[“]]

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS): This polymer is particularly useful for its pH-dependent solubility, which can help maintain supersaturation in the intestine.[7]

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer): This polymer has shown good performance in stabilizing ASDs and enhancing solubility.[3]

The ideal polymer should have a high glass transition temperature (Tg), be miscible with Atazanavir, and ideally, form specific molecular interactions (like hydrogen bonds) to inhibit drug mobility and crystallization.[3][[“]]

Q4: How does drug loading impact the stability and dissolution of Atazanavir ASDs?

A4: Drug loading is a critical parameter. Generally, lower drug loadings lead to more stable ASDs because the polymer can more effectively "entrap" the drug molecules and prevent their aggregation and crystallization.[8] There is often a "limit of congruency" (LoC), which is the drug loading threshold below which rapid and complete release of both the drug and polymer occurs.[9] For Atazanavir, this LoC can be quite low.[9] Exceeding this limit can lead to incomplete dissolution and a higher risk of recrystallization.[10]

Q5: What is the role of surfactants in Atazanavir ASD formulations?

A5: Surfactants can be beneficial in Atazanavir ASDs, particularly for formulations with higher drug loadings.[9] They can act as plasticizers, potentially facilitating the release of the polymer and drug from the ASD.[9] Studies have shown that the addition of surfactants like sodium dodecyl sulfate (SDS) or Span® 80 can increase the limit of congruency for Atazanavir-copovidone ASDs, leading to significantly improved drug release.[9]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Issue 1: Recrystallization of Atazanavir in the ASD During Storage

Symptoms:

  • Sharp peaks appearing in the X-ray Powder Diffraction (XRPD) pattern of a stored ASD sample, which was initially amorphous.[11]

  • A recrystallization exotherm observed during the first heating cycle in a Differential Scanning Calorimetry (DSC) analysis of a stored sample.

  • Decreased dissolution rate and extent of supersaturation compared to the freshly prepared ASD.

Root Causes and Solutions:

  • Cause A: Insufficient Drug-Polymer Miscibility. If Atazanavir and the polymer are not fully miscible, the drug can exist in amorphous clusters that are more prone to crystallization.

    • Solution: Screen for polymers with better miscibility with Atazanavir. This can be predicted using solubility parameters or experimentally determined through techniques like DSC, where a single glass transition temperature (Tg) for the ASD indicates good miscibility.[3]

  • Cause B: High Molecular Mobility. If the Tg of the ASD is too low, the drug molecules have enough mobility to rearrange and form crystals, even at ambient storage temperatures.

    • Solution: Select a polymer with a higher Tg. The Tg of the ASD should be at least 50°C above the intended storage temperature to ensure sufficient physical stability.[3]

  • Cause C: Moisture Sorption. Water can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which accelerates recrystallization.

    • Solution:

      • Choose a less hygroscopic polymer.[3]

      • Store the ASD in packaging with low moisture permeability, such as aluminum blisters or glass containers with desiccants.

      • Conduct stability studies at different relative humidity (RH) conditions to understand the formulation's sensitivity to moisture.

Issue 2: Poor Dissolution Performance and Failure to Achieve Supersaturation

Symptoms:

  • Incomplete drug release during in vitro dissolution testing.[10]

  • Rapid precipitation of the drug after an initial period of supersaturation.

Root Causes and Solutions:

  • Cause A: Drug Loading Exceeds the Limit of Congruency (LoC). As mentioned in the FAQs, high drug loading can lead to poor dissolution.

    • Solution:

      • Prepare ASDs with a range of lower drug loadings to determine the LoC.[9]

      • Incorporate a surfactant into the formulation to potentially increase the LoC.[9]

  • Cause B: pH of the Dissolution Medium. Atazanavir is a weakly basic drug, and its ionization state, which is pH-dependent, significantly impacts its dissolution from an ASD.[10]

    • Solution: Evaluate dissolution performance across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to understand the formulation's behavior in different parts of the gastrointestinal tract.[10] Higher ionization at lower pH can lead to faster dissolution.[10]

  • Cause C: "Parachute" Effect is Not Sustained. The polymer's role is not only to enable supersaturation but also to sustain it by inhibiting precipitation.

    • Solution: Select a polymer known for its strong precipitation inhibition properties, such as HPMCAS. The polymer should effectively interact with the dissolved drug molecules to prevent them from nucleating and growing into crystals.[12]

Issue 3: Inconsistent Results from Manufacturing Processes (Spray Drying vs. Hot-Melt Extrusion)

Symptoms:

  • Variations in the degree of amorphicity, dissolution profiles, and stability between batches produced by different methods.

Root Causes and Solutions:

  • Cause A: Different Thermal and Solvent Histories. Spray drying and hot-melt extrusion (HME) subject the drug and polymer to very different conditions, which can affect the final properties of the ASD.[4] HME involves high temperatures and shear forces, while spray drying relies on rapid solvent evaporation.[13]

    • Solution:

      • For HME: Optimize the processing temperature, screw speed, and feed rate to ensure complete amorphization without causing thermal degradation of Atazanavir or the polymer.[14][15] The processing temperature should be high enough to allow for the dissolution of the drug in the molten polymer but below the degradation temperature of all components.[16]

      • For Spray Drying: Optimize the inlet temperature, feed rate, and atomization pressure to ensure efficient solvent removal and the formation of a homogenous amorphous dispersion.[4] The choice of solvent is also critical and can impact the final product's properties.[2]

  • Cause B: API and Polymer Suitability for the Chosen Method. Not all polymers are suitable for both processes. For example, a polymer might have excellent solubility for spray drying but lack the necessary thermoplasticity for HME.

    • Solution: Select the manufacturing method based on the physicochemical properties of Atazanavir and the chosen polymer.[4] If Atazanavir has a high melting point, spray drying might be more suitable. If it is thermally stable, HME could be a more efficient, solvent-free option.[4][13]

Experimental Protocols & Data Visualization

Protocol 1: Preparation of Atazanavir ASD by Spray Drying
  • Solution Preparation: Dissolve this compound and the selected polymer (e.g., PVP/VA 64) in a suitable common solvent (e.g., a mixture of dichloromethane and methanol) at the desired drug-to-polymer ratio.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer (e.g., 80-120°C).

    • Adjust the solution feed rate and atomizing air pressure to achieve a fine spray and efficient drying.

    • The outlet temperature should be monitored and maintained above the boiling point of the solvent system.

  • Secondary Drying: Collect the resulting powder and dry it under vacuum at an elevated temperature (e.g., 40-60°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

Protocol 2: Characterization of Atazanavir ASDs
  • X-ray Powder Diffraction (XRPD):

    • Analyze the ASD powder to confirm its amorphous nature, which is indicated by the absence of sharp Bragg peaks and the presence of a broad "halo" pattern.[11][17]

    • Compare the pattern to that of crystalline Atazanavir and the pure polymer.

  • Differential Scanning Calorimetry (DSC):

    • Perform a heat-cool-heat cycle on the ASD sample.

    • The first heating scan will show the glass transition temperature (Tg) of the ASD. A single Tg indicates a miscible system.[3] The absence of a melting endotherm confirms the amorphous state.

    • The cooling and second heating scans can provide further information about the stability of the amorphous phase.

  • In Vitro Dissolution Testing:

    • Use a USP Apparatus II (paddle) at 37°C.[18]

    • Perform the test in various media (e.g., 0.1 N HCl, phosphate buffer pH 6.8) to simulate different gastrointestinal conditions.[19]

    • At specified time points, withdraw samples, filter them (using a filter that does not adsorb the drug), and analyze the concentration of dissolved Atazanavir using a validated HPLC method.[20]

Data Summary Table
Formulation IDAtazanavir:Polymer RatioManufacturing MethodTg (°C) by DSCXRPD ResultDissolution (at 60 min, pH 6.8)
ATV-PVPVA-SD-11:4Spray Drying125Amorphous Halo>85% release
ATV-PVPVA-SD-21:2Spray Drying118Amorphous Halo60% release
ATV-PVPVA-HME-11:4Hot-Melt Extrusion128Amorphous Halo>90% release
ATV-HPMCAS-SD-11:3Spray Drying135Amorphous Halo>80% release
Diagrams

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis & Optimization prep Formulation (Atazanavir + Polymer) sd Spray Drying prep->sd Solvent-based hme Hot-Melt Extrusion prep->hme Solvent-free asd Amorphous Solid Dispersion (ASD) sd->asd hme->asd xrd XRPD (Confirm Amorphous State) asd->xrd dsc DSC (Determine Tg, Miscibility) asd->dsc diss Dissolution Test (Evaluate Performance) asd->diss stab Stability Study (40°C/75% RH) diss->stab opt Optimize Formulation/ Process stab->opt

Caption: Workflow for Atazanavir ASD Development.

troubleshooting_logic start Issue Detected: Recrystallization in ASD cause1 High Molecular Mobility? start->cause1 cause2 Poor Drug-Polymer Miscibility? start->cause2 cause3 Moisture Sorption? start->cause3 sol1 Select Higher Tg Polymer cause1->sol1 Yes sol2 Screen for Miscible Polymers cause2->sol2 Yes sol3 Use Low-Hygroscopicity Polymer & Protective Packaging cause3->sol3 Yes

Caption: Logic for Troubleshooting Recrystallization.

References

  • Vertex AI Search. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Vertex AI Search.
  • Vertex AI Search. (2025, August 7). XRPD to Characterize Disordered and Amorphous Pharmaceutical Samples | Request PDF.
  • PubMed. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects.
  • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
  • Crystal Pharmatech. Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
  • PubMed. (2024, October 23). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions.
  • PMC. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives.
  • ACS Publications. (2021, April 2). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics.
  • ResearchGate. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects | Request PDF.
  • ResearchGate.
  • Consensus. Mechanisms of polymer impact on drug dissolution and stability.
  • OUCI. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects.
  • PMC. (2022, August 22). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance.
  • Pharma Excipients. (2020, April 29). Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients.
  • Amorphous Solid Forms: p The Use of X-ray Powder Diffraction (XRPD).
  • (2020, May 6). Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus.
  • ResearchGate.
  • Google Patents.
  • PMC.
  • Google Patents.
  • Extranet Systems. (2017, November 6). Atazanavir (as sulfate)/Ritonavir 300 mg/100 mg Tablets (Cipla Ltd), HA632 WHOPAR part.
  • ACS Publications.
  • PubMed. (2023, May 10).
  • Journal of Applied Pharmaceutical Research. (2025, February 28).
  • Google Patents.
  • J-Stage. Pharmaceutical Approach to HIV Protease Inhibitor Atazanavir for Bioavailability Enhancement Based on Solid Dispersion System.
  • PMC.
  • ResearchGate. Molecular structure of atazanavir. | Download Scientific Diagram.
  • (2017, March 8).
  • GSC Online Press. (2022, November 9). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug.
  • MDPI. (2024, September 28).
  • Purdue e-Pubs. (2019, November 12).
  • Kinam Park. (2019, January 12).
  • Crystal Pharmatech. (2024, August 8). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes.
  • PubMed. (2022, September 25). Role of surfactants in improving release from higher drug loading amorphous solid dispersions.
  • ResearchGate. (2017, November 6). (PDF)
  • Innovations in Thermal Processing: Hot-Melt Extrusion and KinetiSol® Dispersing.
  • (2020, May 15). Characterization Methods of Amorphous Form Stability in Solid Dispersion : A Review.
  • PMC. (2022, August 31). Atazanavir-Loaded Crosslinked Gamma-Cyclodextrin Nanoparticles to Improve Solubility and Dissolution Characteristics.
  • Pharma Excipients. (2023, June 26). Advances in the Development of Amorphous Solid Dispersions: the Role of Polymeric Carriers.
  • (2021, August 9). Hot-melt extrusion for high drug loaded amorphous solid dispersions.
  • Pharma Excipients. (2019, August 28). Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir.

Sources

Validation & Comparative

Technical Guide: Cross-Resistance Profiling of Atazanavir vs. Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cross-resistance profile of Atazanavir (ATV) relative to other FDA-approved HIV-1 protease inhibitors (PIs), including Darunavir (DRV), Lopinavir (LPV), and Fosamprenavir (FPV). Unlike other PIs that often share overlapping resistance pathways leading to broad class-wide resistance, Atazanavir exhibits a distinct resistance signature—specifically the I50L substitution —which can induce hypersusceptibility to other PIs.[1][2][3][4][5] This phenomenon allows for strategic sequencing in salvage therapy, a critical consideration for drug development and clinical application.

Mechanistic Basis of Resistance: The I50L Divergence

The structural basis of PI resistance often involves mutations that enlarge the active site or alter hydrophobic packing, reducing inhibitor binding affinity while maintaining substrate recognition.

The Signature I50L Mutation

Atazanavir is unique among PIs in selecting for the I50L (Isoleucine to Leucine at codon 50) substitution.[1][2][5]

  • Mechanism: The I50 residue is located at the tip of the protease flap.[3] The I50L mutation alters the flap flexibility and the hydrophobic interaction specifically required for ATV binding.

  • Phenotypic Consequence:

    • ATV: High-level resistance (>10-fold increase in IC50).

    • Other PIs (DRV, LPV, APV, SQV): The I50L mutation causes a steric change that actually improves the binding affinity of other PIs, resulting in hypersusceptibility (IC50 < 0.4x of wild-type).

Contrast with I50V

In contrast, Amprenavir (APV) and Darunavir (DRV) often select for I50V .[3]

  • I50V Phenotype: Confers resistance to APV and DRV and often reduces susceptibility to LPV, but may maintain susceptibility to ATV.[3] This creates a reciprocal cross-resistance relationship between ATV and APV/DRV pathways.

Comparative Cross-Resistance Data

The following data summarizes fold-changes in susceptibility (IC50) relative to wild-type reference strains (e.g., NL4-3).

Table 1: Phenotypic Susceptibility Profile of ATV-Selected Mutants
Mutant GenotypeAtazanavir (ATV)Lopinavir (LPV)Darunavir (DRV)Fosamprenavir (FPV)Saquinavir (SQV)
I50L (Signature) Resistant (>9-fold)Hypersusceptible (<0.4-fold)Hypersusceptible (<0.5-fold)Hypersusceptible (<0.4-fold)Hypersusceptible (<0.5-fold)
I50L + A71V High Resistance (>20-fold)Hypersusceptible (0.2-fold)Hypersusceptible (0.3-fold)Hypersusceptible (0.2-fold)Hypersusceptible (0.4-fold)
I84V ResistantResistantSusceptible / Low-level Res.ResistantResistant
N88S ResistantSusceptibleSusceptibleResistantSusceptible
I50V (APV-selected) SusceptibleResistantResistantResistantSusceptible

Data synthesized from Colonno et al. and Stanford HIV Drug Resistance Database [1, 2].

Technical Insight: The combination of I50L + A71V (a compensatory mutation) restores viral fitness impaired by I50L alone, while amplifying the hypersusceptibility to Lopinavir and Ritonavir. This specific profile supports the use of LPV/r or DRV/r as effective second-line options following ATV failure.

Visualization: Resistance Pathway & Cross-Resistance Logic[1]

The following diagram illustrates the divergent evolutionary pathways of HIV protease under selective pressure from Atazanavir versus Amprenavir/Darunavir.

ResistancePathways WildType Wild-Type HIV-1 Protease ATV_Pressure Pressure: Atazanavir (ATV) WildType->ATV_Pressure APV_DRV_Pressure Pressure: Amprenavir/Darunavir WildType->APV_DRV_Pressure I50L Mutation: I50L (Signature ATV) ATV_Pressure->I50L Primary Selection I84V Mutation: I84V (Broad Cross-Res) ATV_Pressure->I84V Secondary Selection I50V Mutation: I50V (Signature APV/DRV) APV_DRV_Pressure->I50V Primary Selection APV_DRV_Pressure->I84V Secondary Selection Hypersusceptibility PHENOTYPE: ATV Resistant Hypersusceptible to LPV, DRV, SQV I50L->Hypersusceptibility Structural Divergence CrossResistance PHENOTYPE: APV/DRV Resistant LPV Resistant ATV Susceptible I50V->CrossResistance Active Site Distortion BroadResistance PHENOTYPE: Multi-PI Resistance (Class-wide failure) I84V->BroadResistance Hydrophobic Core Impact Hypersusceptibility->APV_DRV_Pressure Switch Therapy (High Efficacy)

Figure 1: Divergent resistance pathways at Codon 50. The I50L pathway (left) creates a unique hypersusceptibility window, whereas I50V (right) and I84V lead to more traditional cross-resistance patterns.[4]

Experimental Protocol: Recombinant Phenotypic Susceptibility Assay

To objectively profile cross-resistance, a Recombinant Virus Assay (RVA) is the gold standard. This method isolates the patient's specific protease/reverse transcriptase (PR-RT) sequences and tests them in a standardized genetic backbone, eliminating confounding variables from other viral regions.

Principle

Patient-derived HIV-1 PR and RT sequences are amplified via RT-PCR and co-transfected with a PR-RT-deleted proviral clone (e.g., pHIV-delta-PR-RT) into a producer cell line. The resulting pseudotyped viruses are used to infect indicator cells (e.g., TZM-bl) in the presence of serial drug dilutions.

Step-by-Step Methodology
Phase 1: Viral RNA Extraction & Amplification
  • Input: Plasma samples with viral load >1,000 copies/mL.

  • Extraction: Use a silica-column based viral RNA kit (e.g., QIAamp Viral RNA Mini).

  • RT-PCR:

    • Generate cDNA using random hexamers or gene-specific primers.

    • Nested PCR: Amplify the full Protease gene (codons 1–99) and RT (codons 1–300).

    • Quality Control: Verify amplicon size (~1.5 kb) via 1% agarose gel electrophoresis.

Phase 2: Generation of Recombinant Virus
  • Linearization: Linearize the backbone vector (e.g., pNL4-3-delta-PR-RT) using restriction enzymes (e.g., BstEII and ApaI) that flank the deletion.

  • Transfection:

    • Mix purified PCR product (patient insert) and linearized vector.

    • Transfect into competent 293T cells using lipofection or electroporation.

    • Mechanism: Homologous recombination occurs intracellularly to repair the gap, generating infectious virus containing the patient's PR-RT.

  • Harvest: Collect culture supernatant after 48 hours. Clarify by centrifugation (1,500 rpm, 5 min).

Phase 3: Drug Susceptibility Testing (Luciferase Readout)
  • Plate Setup: Prepare 96-well plates with serial 3-fold dilutions of Atazanavir, Darunavir, Lopinavir, etc.

  • Infection:

    • Add TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and a Tat-driven Luciferase reporter).

    • Inoculate with recombinant virus supernatant.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Lyse cells and add luciferase substrate (Bright-Glo).

    • Measure Relative Light Units (RLU) using a luminometer.

  • Analysis:

    • Calculate % inhibition relative to "No Drug" control.

    • Derive IC50 using non-linear regression (4-parameter logistic model).

    • Fold Change (FC):

      
      .
      
Self-Validating Controls
  • Negative Control: Transfection of linearized backbone without insert (ensures no background replication).

  • Reference Standard: Parallel testing of wild-type NL4-3 virus to normalize IC50 values.

  • Cytotoxicity Control: Measure cell viability (e.g., MTT assay) to ensure drug concentrations are not toxic to TZM-bl cells.

Conclusion & Strategic Implications

The cross-resistance profiling of Atazanavir highlights a critical "non-overlapping" resistance pathway. The I50L mutation acts as a genomic pivot: while it renders the virus highly resistant to Atazanavir, it structurally precludes the binding of Atazanavir while simultaneously opening the active site for other PIs.

Key Takeaways for Drug Development:

  • Sequencing Strategy: ATV is an ideal initial PI because its failure (via I50L) primes the virus for high sensitivity to second-line PIs like Darunavir or Lopinavir.

  • Assay Interpretation: When profiling novel PIs, researchers must include I50L mutants in the panel to test for hypersusceptibility, which is a desirable trait for salvage therapy candidates.

  • Genotypic Screening: In clinical trials, the detection of I50L should trigger an immediate switch to a distinct PI class, whereas I84V detection warrants a broader cross-resistance evaluation.

References

  • Colonno, R. J., et al. (2004).[2] "Identification of I50L as the signature atazanavir (ATV)-resistance mutation in treatment-naive HIV-1-infected patients receiving ATV-containing regimens." Journal of Infectious Diseases, 189(10), 1802-1810.

  • Stanford University. (2024). "HIV Drug Resistance Database: Atazanavir." Stanford HIVDB.[6][7]

  • Weinheimer, S., et al. (2005). "Atazanavir signature I50L resistance substitution accounts for unique phenotype of increased susceptibility to other protease inhibitors."[1][2][4][5] Antimicrobial Agents and Chemotherapy, 49(9), 3816-3824.

  • Monogram Biosciences. (2024). "PhenoSense HIV Assay Technology." Labcorp Oncology.

  • Gong, Y. F., et al. (2000). "In vitro resistance profile of the human immunodeficiency virus type 1 protease inhibitor BMS-232632 (Atazanavir)." Antimicrobial Agents and Chemotherapy, 44(9), 2319-2326.

Sources

Cytotoxicity Comparison Guide: (3S,8R,9R,12S)-Atazanavir in HepG2 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cytotoxicity profile of (3S,8R,9R,12S)-Atazanavir in HepG2 (human hepatocarcinoma) cells. It is critical to distinguish between the active pharmaceutical ingredient (API), Atazanavir Sulfate (configured as 3S,8S,9S,12S), and the specific stereoisomer requested, This compound , which acts as a process-related impurity or diastereomer.

Key Findings:

  • Parent API Profile: Standard Atazanavir is characterized by low hepatotoxicity in HepG2 cells compared to other protease inhibitors (PIs) like Lopinavir and Ritonavir.[1] It typically exhibits a Cytotoxic Concentration 50% (CC50) > 100 µM.[1]

  • Impurity Risk: The (3S,8R,9R,12S) diastereomer lacks specific public toxicology data. However, stereochemical inversion often alters off-target binding, potentially increasing cytotoxicity or altering metabolic stability (e.g., UGT1A1 inhibition potency).

  • Comparative Baseline: Lopinavir is the primary positive control for PI-induced hepatotoxicity (CC50 ~27.8 µM in HepG2), driven by ER stress and lipid accumulation.[1]

Compound Identity & Stereochemical Context[1]

Understanding the structural distinction is vital for interpreting toxicity data. The (3S,8R,9R,12S) configuration represents an inversion at the C8 and C9 chiral centers relative to the drug substance.

FeatureAtazanavir (Standard API) This compound
Stereochemistry (3S, 8S, 9S, 12S)(3S, 8R, 9R, 12S)
Classification Active Antiretroviral AgentDiastereomeric Impurity / Reference Standard
CAS Number 198904-31-3 (Base)1292296-10-6 (approximate for R,R,S,R isomer)
Primary Target HIV-1 Protease (High Affinity)Unknown (Likely reduced potency; potential off-target)

Scientific Insight: In protease inhibitors, the "core" stereochemistry (C8/C9) dictates the transition-state mimicry required for viral inhibition.[1] Inversions here typically abolish antiviral activity but may retain or enhance lipophilicity-driven hepatotoxicity.[1]

Comparative Cytotoxicity Analysis

The following data establishes the performance baseline for Atazanavir against industry-standard alternatives in HepG2 cells.

Quantitative Benchmarks (HepG2 Viability)
CompoundCC50 (Cytotoxic Conc.)[1][2]Toxicity MechanismClinical Relevance
Atazanavir (API) > 100 µM (Low Toxicity)UGT1A1 Inhibition (Hyperbilirubinemia)Safe; Jaundice is cosmetic/metabolic, not necrotic.[1]
Ritonavir ~15 - 40 µM PXR Activation, ROS generationModerate; often used as a booster (low dose).[1]
Lopinavir ~27.8 µM ER Stress, Lipid AccumulationHigh; significant hepatotoxicity marker.
(3S,8R,9R,12S) UndeterminedUnknownRequires Empirical Testing (See Protocol).

Data sources synthesized from MedChemExpress, NIH LiverTox, and comparative PI studies.

Mechanistic Differentiators[1]
  • Mitochondrial Toxicity: Unlike older NRTIs, Atazanavir displays minimal interference with mitochondrial DNA polymerase

    
     in HepG2 cells, preserving mitochondrial membrane potential (MMP).
    
  • UGT1A1 Inhibition: Atazanavir inhibits UGT1A1 (IC50 ~2.4 µM), blocking bilirubin conjugation.[3] Crucially, this is a metabolic bottleneck, not a cytotoxic event. High bilirubin levels in vitro should not be confused with cell death (necrosis).

Experimental Protocol: Impurity Benchmarking

Since specific data for the (3S,8R,9R,12S) isomer is absent in public literature, the following standardized protocol is designed to generate the missing comparative data.

Workflow: Comparative Cytotoxicity Assay

Objective: Determine the CC50 of this compound relative to the Parent API.

Materials:
  • Cell Line: HepG2 (ATCC HB-8065).[1]

  • Compounds: this compound (Test), Atazanavir Sulfate (Reference), Lopinavir (Positive Control).

  • Assay Kit: CellTiter-Glo® (ATP quantification) or MTT (Metabolic activity).[1]

Step-by-Step Methodology:
  • Seeding:

    • Plate HepG2 cells at

      
       cells/well in 96-well black-walled plates.[1]
      
    • Media: DMEM + 10% FBS.[4] Incubate 24h at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare 1000x stocks in DMSO.

    • Generate an 8-point dose-response curve: 0.1 µM to 200 µM (3-fold serial dilutions).

    • Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.[1]

  • Incubation:

    • Treat cells for 48 hours . (24h is often too short for PI-induced apoptosis to manifest).[1]

  • Readout (CellTiter-Glo):

    • Equilibrate plate to room temperature (30 min).

    • Add CellTiter-Glo reagent (1:1 ratio with media).[1]

    • Shake orbitally (2 min) -> Incubate (10 min).

    • Measure Luminescence (RLU).[1]

  • Data Analysis:

    • Normalize RLU to Vehicle Control (DMSO).

    • Fit data to a 4-parameter logistic (4PL) non-linear regression model to calculate CC50.[1]

Visualizations

Diagram 1: Cytotoxicity Evaluation Workflow

This flowchart outlines the decision logic for testing the impurity.

CytotoxicityWorkflow Start Start: Impurity Isolation Check Check Stereochemistry (3S,8R,9R,12S) Start->Check Assay HepG2 Assay (48h Incubation) Check->Assay Readout Readout: ATP / MTT Assay->Readout Control_Neg Neg Control: DMSO Only Control_Neg->Assay Control_Pos Pos Control: Lopinavir Control_Pos->Assay Ref_Std Reference: Atazanavir API Ref_Std->Assay Analysis Calculate CC50 & Selectivity Index Readout->Analysis

Caption: Workflow for benchmarking this compound against standard controls in HepG2 cells.

Diagram 2: Mechanism of Action vs. Toxicity

Distinguishing between metabolic inhibition (Jaundice) and cellular toxicity (Apoptosis).[1]

ToxicityMechanism Drug Atazanavir / Impurity UGT1A1 Inhibition of UGT1A1 Enzyme Drug->UGT1A1 High Affinity (API) Mito Mitochondrial Interference? Drug->Mito Low Affinity (API) Unknown (Impurity) Bili Accumulation of Unconjugated Bilirubin UGT1A1->Bili Outcome1 Hyperbilirubinemia (Clinical Jaundice) Bili->Outcome1 ROS ROS Generation Mito->ROS Apoptosis Apoptosis / Necrosis (Cell Death) ROS->Apoptosis

Caption: Atazanavir primarily inhibits UGT1A1 (metabolic effect); cytotoxicity requires mitochondrial off-target effects.[1]

References

  • NIH LiverTox. "Atazanavir: Clinical and Research Information on Drug-Induced Liver Injury."[1] National Institute of Diabetes and Digestive and Kidney Diseases. [Link][1]

  • Zhang, X., et al. "In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors." Drug Metabolism and Disposition, 2005.[3] [Link]

  • Cihlar, T., et al. "Design and Profiling of GS-9148... Minimal Cytotoxicity in HepG2 Cells."[5] Antimicrobial Agents and Chemotherapy, 2008. [Link]

  • Servais, H., et al. "Renal and hepatic toxicity of antiretrovirals: mechanisms and clinical implications." Lancet Infectious Diseases, 2008.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.